2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
CAS No.: 2034285-10-2
Cat. No.: VC11815217
Molecular Formula: C14H17NOS
Molecular Weight: 247.36 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one - 2034285-10-2](/images/structure/VC11815217.png)
Specification
CAS No. | 2034285-10-2 |
---|---|
Molecular Formula | C14H17NOS |
Molecular Weight | 247.36 g/mol |
IUPAC Name | 2-(2-methylphenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Standard InChI | InChI=1S/C14H17NOS/c1-10-4-2-3-5-11(10)6-14(16)15-8-13-7-12(15)9-17-13/h2-5,12-13H,6-9H2,1H3 |
Standard InChI Key | NHTZOTBITSMDRB-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CC(=O)N2CC3CC2CS3 |
Canonical SMILES | CC1=CC=CC=C1CC(=O)N2CC3CC2CS3 |
Introduction
Structural Features:
Component | Description |
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2-methylphenyl group | Aromatic ring with a methyl substituent at position 2. |
Ethanone backbone | Contains a ketone functional group (C=O) attached to the phenyl and bicyclic rings. |
2-thia-5-azabicyclo[2.2.1]heptane | A bicyclic system with sulfur and nitrogen atoms integrated into the structure. |
Synthesis Pathways
While specific synthesis details for this exact compound are not readily available, compounds of similar complexity often follow multi-step synthetic routes involving:
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Bicyclic Core Construction: The azabicyclo[2.2.1]heptane core is typically synthesized via cyclization reactions using amines and sulfur-containing precursors.
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Ketone Functionalization: The ethanone group can be introduced via Friedel-Crafts acylation or other carbonylation techniques.
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Phenyl Substitution: The 2-methylphenyl group is attached through nucleophilic substitution or coupling reactions.
Medicinal Chemistry
Compounds with bicyclic systems like 2-thia-5-azabicyclo[2.2.1]heptane are often explored for their biological activity, including:
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Neuropharmacology: Potential as cholinergic agents due to the azabicyclic structure.
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Antimicrobial Activity: Sulfur-containing heterocycles are known for antibacterial and antifungal properties.
Synthetic Chemistry
The compound's functional groups make it a versatile intermediate for:
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Designing derivatives with enhanced biological activity.
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Serving as a building block in the synthesis of more complex molecules.
Analytical Characterization
To confirm the structure of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (¹H and ¹³C): To identify proton and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To detect functional groups like C=O (ketone) and aromatic C-H bonds.
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X-ray Crystallography: For detailed structural confirmation.
Research Outlook
Given its unique structure, future research could focus on:
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Exploring its pharmacological properties through in vitro and in vivo studies.
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Investigating its role as a precursor in synthesizing novel heterocyclic compounds.
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Evaluating its physicochemical properties for drug-likeness using computational tools like SwissADME.
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